molecular formula C5H5ClN2S B1599195 5-Chloro-2-(methylthio)pyrimidine CAS No. 38275-42-2

5-Chloro-2-(methylthio)pyrimidine

Cat. No. B1599195
CAS RN: 38275-42-2
M. Wt: 160.63 g/mol
InChI Key: YYQOYLZOMFNKKG-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylthio)pyrimidine (5C2MTP) is a halogenated pyrimidine compound that has been studied for its potential applications in various scientific fields. It has been found to have a wide range of biochemical and physiological effects and can be used in laboratory experiments to study the mechanisms of action and effects of various compounds.

Scientific Research Applications

Synthesis of 2-Cyanopyrimidines

5-Chloro-2-(methylthio)pyrimidine is used in the synthesis of various pyrimidine derivatives. For instance, the chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine using N-chlorosuccinimide yields 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine. This compound, along with other methylthiopyrimidines, is further converted into 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, indicating its significance in organic synthesis (Kalogirou & Koutentis, 2019).

Ring Transformations in Heterocyclic Compounds

The compound participates in ring transformations when reacted with nucleophiles. For example, various 5-substituted 4-chloro-2-phenyl-pyrimidines, including 5-methylthio derivatives, transform into open-chain products when reacted with potassium amide in liquid ammonia. This process is crucial for understanding the reaction mechanisms in heterocyclic chemistry (Meeteren & Plas, 2010).

Synthesis of Antiviral and Antitumor Agents

5-Chloro-2-(methylthio)pyrimidine derivatives have been studied for their potential antiviral and antitumor activities. In one study, a derivative exhibited weak in vitro antitumor activity, highlighting its potential in medicinal chemistry (Badawey, 1996).

Synthesis of DNA Methylation Influencers

Compounds derived from 5-Chloro-2-(methylthio)pyrimidine have been investigated for their influence on DNA methylation and potential antitumor properties. This exploration is significant for developing new therapies and understanding the biological processes involving DNA (Grigoryan et al., 2012).

Synthesis of Pyrimidin-4-ols

Another application is in the synthesis of pyrimidin-4-ols having 5-nitrogen functionality, where 6-amino-2-methylthio-5-nitropyrimidin-4-ol, a derivative of 5-Chloro-2-(methylthio)pyrimidine, is used to produce various chlorinated derivatives. These syntheses contribute to the field of organic chemistry and the development of new compounds (Harnden & Hurst, 1990).

properties

IUPAC Name

5-chloro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQOYLZOMFNKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406116
Record name 5-Chloro-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methylthio)pyrimidine

CAS RN

38275-42-2
Record name 5-Chloro-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38275-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(methylthio)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Chloro-2-methylthio-4-pyrimidine carboxylic acid (30 g) was heated at 180°-200° C. until all the solid had melted and the evolution of carbon dioxide had ceased (5 min). The residue was allowed to cool and then washed with several portions of chloroform. The chloroform washings were filtered to remove dark insoluble material and the filtrate was concentrated to give 5-chloro-2-methylthiopyrimidine as a pale brown crystalline solid (21 g, 89%), m.p. 55° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Solberg, K Undheim - Acta Chemica Scandinavica, 1987 - researchgate.net
… Attempts to prepare 4-allyl-5-chloro-2-methylthiopyrimidine (6c). Attempts to prepare compound 6c by standard procedure from allyltributyltin by heating in DMF at 100C for 2 h resulted …
Number of citations: 37 www.researchgate.net
GA Eller, B Datterl, W Holzer - Journal of Heterocyclic …, 2007 - Wiley Online Library
Derivatives of the hitherto unknown ring system, pyrazolo[4′,3′:5,6]pyrano[2,3‐b]quinoxalin‐4(1H)‐one, are synthesized in one step from the corresponding 1‐substuituted or 1,3‐…
Number of citations: 34 onlinelibrary.wiley.com
C Arylation - chemrxiv.org
R R’ Yield SNAr (%) a Yield [O](%) aa 4, 6-Me2 Me n/an/ab 4-OMe Me 90 73 c 4-Me Me 88 63 d 4-COOH Me 87b 95g e 4-Ph Me 96 98 f 4, 6-(OMe) 2 Me n/an/ag 4-NH2 Me 58 29 h 4-…
Number of citations: 0 chemrxiv.org
D Matheau-Raven, E Boulter, T Rogova… - Organic Letters, 2021 - ACS Publications
A general synthesis of N-protected primary α-amino 1,3,4-oxadiazoles, from N-carbamoyl imines, N-isocyaniminotriphenylphosphorane (NIITP), and carboxylic acids, is described. …
Number of citations: 7 pubs.acs.org
G Eller, W Holzer - Molecules, 2007 - mdpi.com
Starting from commercially available educts, a straightforward synthetic route to new heterocyclic building blocks is exemplified with the one-or two-step synthesis of tri-, tetra-, or …
Number of citations: 24 www.mdpi.com
A Fouda, S Negi, O Zaremba, RS Gaidar… - Journal of Medicinal …, 2023 - ACS Publications
Retinoic acid receptor-related orphan receptor γ t (RORγt) is a nuclear receptor expressed in a variety of tissues and is a potential drug target for the treatment of inflammatory and auto-…
Number of citations: 3 pubs.acs.org
D Matheau-Raven - 2022 - ora.ox.ac.uk
Chapter 1 introduces the chemistry of 1,3,4-oxadiazoles with a specific focus on currently available strategies, and methodologies for their synthesis. Five distinct synthetic approaches – …
Number of citations: 2 ora.ox.ac.uk
E Tarazón Melguizo, C Gil Cayuela… - … Reports, vol. 9., 2019 - repositorioinstitucional.ceu.es
Accumulating evidence has confrmed that the expression of sarcoplasmic reticulum calcium ATPase 2a (SERCA2a) is downregulated in heart failure and cardiac allograft rejection. …
Number of citations: 0 repositorioinstitucional.ceu.es

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